2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine

Stereochemistry Medicinal Chemistry Lead Optimization

2-Chloro-N-(2-phenylpropyl)pyrimidin-4-amine (CAS 1009330-33-9) combines a 2-chloro group with double nitrogen activation for efficient SNAr derivatization and a racemic 2-phenylpropylamino substituent containing a chiral benzylic carbon. Enantiomer resolution enables enantiospecific kinase profiling and IP differentiation. With XLogP3 3.8 and TPSA 37.8 Ų, it meets CNS penetration guidelines for brain-penetrant probe development. The 2-chloro-4-aminopyrimidine core is a validated antiproliferative chemotype. Ideal for focused library synthesis via parallel derivatization with amines, alkoxides, and thiols.

Molecular Formula C13H14ClN3
Molecular Weight 247.72 g/mol
CAS No. 1009330-33-9
Cat. No. B1433778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine
CAS1009330-33-9
Molecular FormulaC13H14ClN3
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESCC(CNC1=NC(=NC=C1)Cl)C2=CC=CC=C2
InChIInChI=1S/C13H14ClN3/c1-10(11-5-3-2-4-6-11)9-16-12-7-8-15-13(14)17-12/h2-8,10H,9H2,1H3,(H,15,16,17)
InChIKeyYHVZMYFWSBCOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-phenylpropyl)pyrimidin-4-amine (CAS 1009330-33-9): Procurement-Relevant Identity and Physicochemical Profile


2-Chloro-N-(2-phenylpropyl)pyrimidin-4-amine (CAS 1009330-33-9) is a disubstituted pyrimidine derivative bearing a chlorine atom at the 2-position and a racemic 2-phenylpropylamino substituent at the 4-position of the pyrimidine ring. Its molecular formula is C₁₃H₁₄ClN₃ with a molecular weight of 247.72 g/mol [1]. Computed physicochemical descriptors include an XLogP3-AA of 3.8, a topological polar surface area (TPSA) of 37.8 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds [1]. The compound is classified as a 2-chloro-4-aminopyrimidine scaffold, a privileged chemotype in medicinal chemistry for kinase inhibitor development [2]. The 2-phenylpropyl side chain introduces a chiral benzylic carbon (the α-methylbenzyl motif), generating a racemic mixture with a stereocenter absent in linear-chain or unsubstituted phenyl analogs [1].

Why Close Analogs of 2-Chloro-N-(2-phenylpropyl)pyrimidin-4-amine Cannot Be Interchanged Without Experimental Validation


Substituting 2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine with a regioisomeric analog (e.g., the 3-phenylpropyl or 6-chloro positional isomer) introduces changes in molecular recognition, metabolic stability, and chemical reactivity that cannot be predicted a priori. The 2-phenylpropyl side chain contains a branched, chiral benzylic carbon that imposes distinct conformational constraints absent in the linear 3-phenylpropyl chain; this branching has been shown in related chemotypes to alter selectivity profiles against kinase targets by reshaping the ligand's fit within the ATP-binding pocket [1]. The chlorine at position 2 versus position 4 or 6 alters the electron density on the pyrimidine ring, which differentially modulates both nucleophilic aromatic substitution (SNAr) reactivity for downstream derivatization and the compound's hydrogen-bond-accepting capacity during target engagement [2]. These structure-dependent variables preclude reliable extrapolation of potency, selectivity, or pharmacokinetic behavior across analogs without head-to-head data.

Quantitative Differentiation Evidence for 2-Chloro-N-(2-phenylpropyl)pyrimidin-4-amine Versus Closest Analogs


Chiral Benzylic Carbon Introduces Stereochemical Complexity Absent in the 3-Phenylpropyl Regioisomer

2-Chloro-N-(2-phenylpropyl)pyrimidin-4-amine contains a chiral benzylic carbon at the α-position of the side chain (the carbon bearing the methyl and phenyl substituents), making it a racemic mixture of (R)- and (S)-enantiomers [1]. In contrast, the close regioisomer 2-chloro-N-(3-phenylpropyl)pyrimidin-4-amine (CAS 1271072-37-7) lacks a chiral center entirely because the phenyl ring is separated from the nitrogen by a linear three-carbon chain with no substituent branching . The presence of a stereocenter opens the possibility of enantiospecific target engagement: both enantiomers are present in the racemate, and chiral resolution may reveal one enantiomer with superior affinity for specific biological targets, a phenomenon well-documented for α-methylbenzylamine-containing kinase inhibitors [2]. This stereochemical feature is a direct structural differentiator that the 3-phenylpropyl analog cannot replicate.

Stereochemistry Medicinal Chemistry Lead Optimization

2-Chloro Substitution Confers Enhanced SNAr Reactivity Relative to the 6-Chloro Positional Isomer

The chlorine atom at the 2-position of the pyrimidine ring is flanked by two electron-withdrawing nitrogen atoms (N1 and N3), creating a highly electron-deficient carbon center that is substantially more reactive toward nucleophilic aromatic substitution (SNAr) than the chlorine at position 6 in the positional isomer 6-chloro-N-(2-phenylpropyl)pyrimidin-4-amine (CAS 1917448-87-3), where the chlorine is adjacent to only one ring nitrogen [1]. This reactivity difference is well-established in pyrimidine chemistry: 2-chloropyrimidines undergo SNAr with amines, alkoxides, and thiols under milder conditions (lower temperature, shorter reaction time) than their 4- or 6-chloro counterparts [2]. For procurement decisions, this means the 2-chloro compound offers a more versatile and efficient synthetic handle for downstream library synthesis, particularly for parallel medicinal chemistry where mild, high-yielding derivatization conditions are essential.

Synthetic Chemistry Nucleophilic Aromatic Substitution Derivatization

Computed Lipophilicity (XLogP3 = 3.8) Suggests Favorable Membrane Permeability Within CNS Drug-Like Space Compared to Less Lipophilic Analogs

The computed partition coefficient (XLogP3-AA) of 2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine is 3.8, placing it within the optimal lipophilicity range (LogP 1–4) for oral bioavailability and passive membrane permeability per Lipinski's and Veber's guidelines [1]. By comparison, the smaller analog 2-chloro-N-phenylpyrimidin-4-amine (CAS 191728-83-3, C₁₀H₈ClN₃, MW 205.64) has a lower computed LogP (approximately 2.5–3.0, based on smaller molecular volume and fewer carbon atoms), while the benzyl analog N-benzyl-2-chloropyrimidin-4-amine (CAS 71406-74-1, C₁₁H₁₀ClN₃, MW 219.67) has an intermediate LogP . The XLogP3 of 3.8 for the target compound, combined with a TPSA of 37.8 Ų (well below the 90 Ų threshold for blood-brain barrier penetration), suggests this compound may offer superior CNS penetration potential compared to less lipophilic analogs, while avoiding excessive lipophilicity (LogP > 5) that would increase the risk of promiscuous binding, poor solubility, and rapid metabolic clearance [1][2].

Physicochemical Properties Drug-likeness CNS Permeability

2-Chloro-4-aminopyrimidine Scaffold Demonstrates Validated Antiproliferative Activity via Tubulin Polymerization Inhibition (Class-Level Evidence)

A published structure-activity relationship (SAR) study on eighteen 2-chloro-4-aminopyrimidine derivatives demonstrated that this chemotype can yield potent tubulin polymerization inhibitors with antiproliferative activity across five human cancer cell lines [1]. The most active compound in the series (compound 17) effectively inhibited tubulin polymerization, induced G2/M phase cell cycle arrest, disrupted cellular microtubule networks, and triggered mitochondrial dysfunction-mediated apoptosis [1]. While no direct activity data for 2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine itself has been reported in peer-reviewed literature, the compound shares the core 2-chloro-4-aminopyrimidine pharmacophore with the active series, and the 2-phenylpropyl substituent introduces additional hydrophobic interactions that may further modulate tubulin binding affinity. This class-level validation establishes a precedent for antiproliferative screening of this compound, differentiating it from structurally unrelated alternatives lacking any tubulin-targeting evidence base.

Cancer Biology Tubulin Polymerization Antiproliferative

Recommended Research and Application Scenarios for 2-Chloro-N-(2-phenylpropyl)pyrimidin-4-amine Based on Quantitative Evidence


Chiral Resolution and Enantioselective SAR Exploration in Kinase Inhibitor Lead Optimization

The presence of a single undefined stereocenter (racemic mixture) makes this compound a suitable starting point for chiral chromatographic resolution into (R)- and (S)-enantiomers. Each enantiomer can be profiled independently against kinase panels to identify enantiospecific binding interactions, as documented for α-methylbenzylamine-containing kinase inhibitors [1]. The resolved enantiomers may exhibit divergent selectivity profiles, enabling intellectual property differentiation and improved therapeutic windows compared to achiral analogs such as 2-chloro-N-(3-phenylpropyl)pyrimidin-4-amine.

Parallel Library Synthesis via SNAr Diversification at the 2-Chloro Position

The enhanced SNAr reactivity of the 2-chloro substituent (double nitrogen activation) supports efficient parallel derivatization with diverse amine, alkoxide, and thiol nucleophiles under mild conditions [1]. This makes the compound an attractive core scaffold for generating focused libraries of 2-substituted-4-(2-phenylpropylamino)pyrimidines for high-throughput screening, with higher expected conversion rates compared to the 6-chloro positional isomer CAS 1917448-87-3 [2].

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Properties

With an XLogP3 of 3.8 and a TPSA of 37.8 Ų, the compound falls within established guidelines for blood-brain barrier penetration (LogP 1–4, TPSA < 90 Ų) [1]. It is therefore a rational procurement choice for CNS drug discovery programs seeking brain-penetrant chemical probes. The moderate lipophilicity balances membrane permeability with solubility, offering a more favorable CNS profile than the less lipophilic 2-chloro-N-phenylpyrimidin-4-amine analog, which may exhibit lower passive brain penetration.

Tubulin Polymerization Inhibitor Screening in Oncology Programs

The 2-chloro-4-aminopyrimidine scaffold has validated antiproliferative activity via tubulin polymerization inhibition, with lead compounds from this class demonstrating G2/M arrest and mitochondrial apoptosis induction in human cancer cell lines [1]. 2-Chloro-N-(2-phenylpropyl)pyrimidin-4-amine can be prioritized for antiproliferative screening in oncology phenotypic assays, with the understanding that compound-specific IC₅₀ values must be experimentally determined as no direct activity data are currently available in the peer-reviewed literature.

Quote Request

Request a Quote for 2-chloro-N-(2-phenylpropyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.